molecular formula C6H4BrF3N2 B1409227 3-Amino-4-bromo-2-(trifluoromethyl)pyridine CAS No. 1227581-34-1

3-Amino-4-bromo-2-(trifluoromethyl)pyridine

Cat. No.: B1409227
CAS No.: 1227581-34-1
M. Wt: 241.01 g/mol
InChI Key: HPFAXXSXBHSVRL-UHFFFAOYSA-N
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Description

3-Amino-4-bromo-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of an amino group at the 3-position, a bromo group at the 4-position, and a trifluoromethyl group at the 2-position of the pyridine ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-bromo-2-(trifluoromethyl)pyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common synthetic route includes the following steps:

    Amination: The amino group can be introduced at the 3-position through nucleophilic substitution reactions using ammonia or amines.

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-bromo-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.

    Oxidation and Reduction: The amino group can be oxidized to nitro or nitroso derivatives, while reduction reactions can convert it to corresponding amines or hydrazines.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, and alkoxides; solvents such as DMF or DMSO; temperatures ranging from room temperature to reflux.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate; acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride; solvents like ethanol or THF.

    Coupling: Palladium catalysts, boronic acids or esters, and bases like potassium carbonate; solvents like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Amino-4-bromo-2-(trifluoromethyl)pyridine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of bioactive compounds and as a probe in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-chloro-2-(trifluoromethyl)pyridine: Similar structure with a chloro group instead of a bromo group.

    3-Amino-4-fluoro-2-(trifluoromethyl)pyridine: Similar structure with a fluoro group instead of a bromo group.

    3-Amino-4-iodo-2-(trifluoromethyl)pyridine: Similar structure with an iodo group instead of a bromo group.

Uniqueness

3-Amino-4-bromo-2-(trifluoromethyl)pyridine is unique due to the combination of the bromo and trifluoromethyl groups, which impart distinct reactivity and properties. The bromo group is a versatile leaving group in substitution reactions, while the trifluoromethyl group enhances the compound’s stability and lipophilicity.

Properties

IUPAC Name

4-bromo-2-(trifluoromethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2/c7-3-1-2-12-5(4(3)11)6(8,9)10/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFAXXSXBHSVRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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